molecular formula C11H12N2O3 B12921650 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole CAS No. 68289-71-4

6-Methoxy-2,3-dimethyl-7-nitro-1H-indole

Cat. No.: B12921650
CAS No.: 68289-71-4
M. Wt: 220.22 g/mol
InChI Key: QAOHBDPEVGQEAS-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethyl-7-nitro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities. This compound, like other indole derivatives, is of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux in methanol .

Chemical Reactions Analysis

6-Methoxy-2,3-dimethyl-7-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroindole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

6-Methoxy-2,3-dimethyl-7-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to multiple receptors, influencing pathways involved in inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Similar compounds to 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole include:

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

68289-71-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

6-methoxy-2,3-dimethyl-7-nitro-1H-indole

InChI

InChI=1S/C11H12N2O3/c1-6-7(2)12-10-8(6)4-5-9(16-3)11(10)13(14)15/h4-5,12H,1-3H3

InChI Key

QAOHBDPEVGQEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2[N+](=O)[O-])OC)C

Origin of Product

United States

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